6-tert-Butyl-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
CAS No.: 438532-35-5
Cat. No.: VC6446668
Molecular Formula: C17H18N2O2S
Molecular Weight: 314.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 438532-35-5 |
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Molecular Formula | C17H18N2O2S |
Molecular Weight | 314.4 |
IUPAC Name | 6-tert-butyl-2-(2,5-dioxopyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Standard InChI | InChI=1S/C17H18N2O2S/c1-17(2,3)10-4-5-11-12(9-18)16(22-13(11)8-10)19-14(20)6-7-15(19)21/h6-7,10H,4-5,8H2,1-3H3 |
Standard InChI Key | ZLPOWERLRCXKMS-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)N3C(=O)C=CC3=O |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound features a tetrahydrobenzothiophene scaffold (4,5,6,7-tetrahydro-1-benzothiophene) fused with a maleimide moiety (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) at the 2-position and a tert-butyl group at the 6-position. The 3-position is substituted with a nitrile (-CN) group, enhancing its electrophilic character. This arrangement creates a rigid, polycyclic framework with distinct sites for chemical modification.
The tert-butyl group introduces steric bulk, potentially influencing the compound’s solubility and reactivity . The maleimide component, known for its thiol-reactive properties, suggests utility in bioconjugation or polymer chemistry .
Systematic Nomenclature
The IUPAC name derives from the parent benzothiophene system. Key substituents are enumerated as follows:
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6-tert-Butyl: A branched alkyl group at position 6.
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2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl): A maleimide ring attached at position 2.
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3-Carbonitrile: A nitrile group at position 3.
The numbering follows the benzothiophene system, prioritizing the sulfur atom at position 1 .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of this compound likely involves multi-step sequences leveraging aryne chemistry and cycloaddition reactions. A plausible route, inferred from analogous benzothiophene syntheses , includes:
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Aryne Intermediate Formation: Generation of a reactive aryne species from a precursor such as o-silylaryl triflate.
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Nucleophilic Attack: Addition of a sulfur-containing nucleophile (e.g., alkynyl sulfide) to the aryne, forming the benzothiophene core.
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Functionalization: Introduction of the maleimide and nitrile groups via substitution or coupling reactions.
For example, Singh and coworkers demonstrated benzothiophene synthesis via aryne intermediates reacting with alkynyl sulfides, followed by functionalization at the C2 and C3 positions . Adapting this method, the nitrile group could be introduced through cyanation of a halogenated intermediate.
Reaction Mechanism Insights
The aryne-mediated pathway (Fig. 1) proceeds through a zwitterionic intermediate, where the sulfur atom attacks the electrophilic aryne, followed by cyclization to form the benzothiophene ring . Subsequent oxidation or functionalization steps install the maleimide and nitrile groups.
Table 1: Synthetic Precursors and Conditions
Step | Reagent/Condition | Purpose |
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1 | CsF, DMF, 80°C | Aryne generation from o-silylaryl triflate |
2 | Alkynyl sulfide | Benzothiophene ring formation |
3 | KCN, CuI | Nitrile group introduction |
Physicochemical Properties
Physical State and Solubility
The compound is typically a solid at room temperature, with solubility influenced by the tert-butyl and nitrile groups. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are likely optimal, while solubility in water is expected to be low .
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